molecular formula C15H20O4 B1261772 xylarenone A, (rel)-

xylarenone A, (rel)-

Cat. No. B1261772
M. Wt: 264.32 g/mol
InChI Key: PSGJCHLXOJTCGB-SXHPEXCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xylarenone A, (rel)- is a sesquiterpenoid. It has a role as a metabolite.

Scientific Research Applications

Biological Activity

Xylarenone A, along with other related compounds, exhibits a range of biological activities. One notable property is its potent inhibitory activity against specific proteases. For instance, xylarenones C-E, related eremophilane sesquiterpenes, showed significant inhibitory effects against subtilisin and pepsin proteases in a study by de Oliveira et al. (2011) (de Oliveira et al., 2011). Similarly, Gubiani et al. (2014) discovered xylarenones F and G, which demonstrated potential anti-inflammatory and antioxidant properties due to their effects on the respiratory burst of neutrophils (Gubiani et al., 2014).

Antitumor and Antibacterial Properties

Xylarenone A also shows promise in antitumor and antibacterial applications. Hu et al. (2008) isolated three new sesquiterpenoids, including xylarenone A, from the endophytic fungal strain Xylaria sp. NCY2 and evaluated their antitumor and antibacterial properties (Hu et al., 2008).

properties

Product Name

xylarenone A, (rel)-

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1aR,4R,7S,7aR,7bR)-4-hydroxy-1a-(3-hydroxyprop-1-en-2-yl)-7,7a-dimethyl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one

InChI

InChI=1S/C15H20O4/c1-8-4-5-11(17)10-6-12(18)15(9(2)7-16)13(19-15)14(8,10)3/h6,8,11,13,16-17H,2,4-5,7H2,1,3H3/t8-,11+,13+,14+,15-/m0/s1

InChI Key

PSGJCHLXOJTCGB-SXHPEXCUSA-N

Isomeric SMILES

C[C@H]1CC[C@H](C2=CC(=O)[C@]3([C@@H]([C@]12C)O3)C(=C)CO)O

Canonical SMILES

CC1CCC(C2=CC(=O)C3(C(C12C)O3)C(=C)CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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